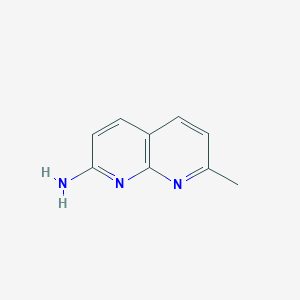

7-Methyl-1,8-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFGWWCUONMOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344100 | |

| Record name | 7-methyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568-93-0 | |

| Record name | 2-Amino-7-methyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyl-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methyl-1,8-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methyl-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 7-Methyl-1,8-naphthyridin-2-amine, a crucial scaffold in medicinal chemistry. The document details the core chemical reactions, provides in-depth experimental protocols, and presents quantitative data to support reproducibility.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The most direct and commonly employed method for the synthesis of 7-Methyl-1,8-naphthyridin-2-amine is the acid-catalyzed condensation of 2,6-diaminopyridine with a four-carbon carbonyl compound, typically 3-oxobutyraldehyde dimethyl acetal. This reaction, an adaptation of the Friedländer annulation, efficiently constructs the bicyclic 1,8-naphthyridine ring system.[1][2]

The reaction proceeds via an initial condensation between one of the amino groups of 2,6-diaminopyridine and the aldehyde functionality of 3-oxobutyraldehyde dimethyl acetal to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst, and eventual aromatization leads to the formation of the desired 7-Methyl-1,8-naphthyridin-2-amine. Phosphoric acid is a commonly used catalyst for this transformation.[2][3]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 7-Methyl-1,8-naphthyridin-2-amine.

Synthesis of 7-Methyl-1,8-naphthyridin-2-amine from 2,6-diaminopyridine

Materials:

-

2,6-diaminopyridine

-

3-oxobutyraldehyde dimethyl acetal (also known as 3-ketobutanal dimethyl acetal)

-

Phosphoric acid (H₃PO₄)

-

Chloroform (CHCl₃)

-

Ammonium hydroxide (NH₄OH)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 2,6-diaminopyridine, 3-oxobutyraldehyde dimethyl acetal, and phosphoric acid is prepared.

-

The reaction mixture is stirred for a specified period, typically around 3 hours.[3]

-

Following the reaction, the mixture is neutralized with ammonium hydroxide.

-

The aqueous layer is extracted with chloroform.

-

The combined organic extracts are dried and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel to afford pure 7-Methyl-1,8-naphthyridin-2-amine.[3]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of 7-Methyl-1,8-naphthyridin-2-amine and its isotopically labeled analogue.

| Compound | Starting Materials | Catalyst/Reagents | Yield | Reference |

| 7-Methyl-1,8-naphthyridin-2-amine | 2,6-diaminopyridine, 3-oxobutyraldehyde dimethyl acetal | Phosphoric acid | N/A | [2] |

| [¹⁵N₃]2-amino-7-methyl-1,8-naphthyridine | [¹⁵N₂]2,6-diaminopyridine, 3-ketobutanal dimethyl acetal | H₃PO₄ | 70% | [3] |

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of 7-Methyl-1,8-naphthyridin-2-amine from 2,6-diaminopyridine.

Caption: Synthesis of 7-Methyl-1,8-naphthyridin-2-amine.

Further Functionalization

The synthesized 7-Methyl-1,8-naphthyridin-2-amine can be further functionalized. For instance, the amino group can be acetylated using acetic anhydride.[1] The methyl group at the 7-position is also amenable to oxidation. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to a carboxaldehyde group using selenium dioxide.[1] These subsequent modifications allow for the generation of a diverse library of 1,8-naphthyridine derivatives for various research and drug development applications.

References

Technical Guide: Physicochemical Properties of 7-Methyl-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methyl-1,8-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,8-naphthyridine scaffold is a recognized "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This document summarizes available quantitative data, details a common experimental protocol for its synthesis, and visualizes its proposed mechanism of action.

Core Physicochemical Properties

Quantitative data for 7-Methyl-1,8-naphthyridin-2-amine is summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, key experimental values for properties such as melting point, boiling point, and pKa are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | PubChem |

| Molecular Weight | 159.19 g/mol | --INVALID-LINK--, PubChem |

| Physical Form | Dark beige powder/solid | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | 95-97% | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted logP (XLogP3) | 1.5 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | --INVALID-LINK-- |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocol: Synthesis of 7-Methyl-1,8-naphthyridin-2-amine

A common and effective method for the synthesis of 7-Methyl-1,8-naphthyridin-2-amine is through the Friedländer annulation, which involves the acid-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] A specific example is the reaction of 2,6-diaminopyridine with 3-ketobutanal dimethyl acetal.[2][3]

Reaction:

-

Reactants: 2,6-diaminopyridine and 3-ketobutanal dimethyl acetal

-

Catalyst: Phosphoric acid (H₃PO₄)

-

Solvent: Typically, the reaction is run with the acid acting as the solvent.

Procedure:

-

To a reaction flask, add 2,6-diaminopyridine and phosphoric acid.

-

Stir the mixture and slowly add 3-ketobutanal dimethyl acetal.

-

Heat the reaction mixture and maintain the internal temperature for a specified period (e.g., 3 hours).[2]

-

After the reaction is complete, cool the mixture and neutralize it with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 10.[2]

-

The crude product will precipitate out of the solution. Collect the precipitate by filtration.

-

Extract the aqueous filtrate with an organic solvent, such as chloroform or diethyl ether, to recover any dissolved product.[2]

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica gel or alumina to yield the pure 7-Methyl-1,8-naphthyridin-2-amine.[2]

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 7-Methyl-1,8-naphthyridin-2-amine.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Derivatives of the 1,8-naphthyridine scaffold are well-documented for their antibacterial activity, which is often attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antimicrobial agents. While specific studies on 7-Methyl-1,8-naphthyridin-2-amine's interaction with DNA gyrase are not extensively detailed, its structural similarity to known DNA gyrase inhibitors, such as nalidixic acid, suggests a similar mechanism of action.

The proposed mechanism involves the following key steps:

-

Binding to the DNA-Gyrase Complex: The 1,8-naphthyridine derivative is thought to bind to the complex formed between DNA and the DNA gyrase enzyme.

-

Stabilization of the Cleavage Complex: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. The inhibitor stabilizes the "cleavage complex," where the DNA is broken but not yet resealed.

-

Inhibition of DNA Replication: By trapping the enzyme in this state, the inhibitor prevents the progression of the DNA replication fork, ultimately leading to bacterial cell death.

Visualization of the Proposed Signaling Pathway:

Caption: Proposed mechanism of DNA gyrase inhibition.

References

- 1. 7-Methyl-1,8-naphthyridin-2-amine | 1568-93-0 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-Methyl-1,8-naphthyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 7-Methyl-1,8-naphthyridin-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the chemical characterization of 1,8-naphthyridine derivatives.

Introduction

7-Methyl-1,8-naphthyridin-2-amine is a key heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The 1,8-naphthyridine core is recognized as a "privileged scaffold," capable of interacting with a diverse range of biological targets. A precise and thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new chemical entities. This guide presents the detailed 1H and 13C NMR data, along with the experimental protocols for their acquisition.

1H NMR Spectroscopic Data

The 1H NMR spectrum of 7-Methyl-1,8-naphthyridin-2-amine provides crucial information about the proton environment within the molecule. The data, acquired in Deuterated Chloroform (CDCl3), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.86 | d | 8.7 | 1H | H-4 |

| 7.26 | d | 8.5 | 1H | H-5 |

| 6.84 | d | 8.7 | 1H | H-3 |

| 6.70 | d | 8.5 | 1H | H-6 |

| 4.80 (br s) | s | - | 2H | NH2 |

| 2.45 | s | - | 3H | CH3 |

Table 1: 1H NMR Spectroscopic Data for 7-Methyl-1,8-naphthyridin-2-amine.

13C NMR Spectroscopic Data

The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data is presented in the following table.

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | C-2 |

| 155.8 | C-8a |

| 154.0 | C-7 |

| 136.2 | C-4 |

| 120.2 | C-4a |

| 118.0 | C-5 |

| 114.2 | C-6 |

| 108.5 | C-3 |

| 24.8 | CH3 |

Table 2: 13C NMR Spectroscopic Data for 7-Methyl-1,8-naphthyridin-2-amine.

Experimental Protocols

The NMR spectra were recorded on a Bruker AM-270 spectrometer. The samples were dissolved in Deuterated Chloroform (CDCl3), and Tetramethylsilane (TMS) was used as an internal standard.

1H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl3

-

Standard: TMS (0 ppm)

-

Temperature: Ambient

13C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl3

-

Standard: CDCl3 (77.16 ppm)

-

Temperature: Ambient

Structural Assignment and Visualization

To facilitate the correlation of the NMR data with the molecular structure, the atom numbering for 7-Methyl-1,8-naphthyridin-2-amine is provided in the diagram below.

Logical Workflow for Spectroscopic Analysis

The process of acquiring and interpreting the NMR data follows a structured workflow, ensuring accuracy and reliability of the results.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 7-Methyl-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-Methyl-1,8-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, structural elucidation, and for metabolism and degradation studies.

Core Fragmentation Data

The mass spectrum of 7-Methyl-1,8-naphthyridin-2-amine is characterized by a distinct pattern of fragmentation following electron ionization. The key quantitative data, including the molecular ion and major fragment ions, are summarized in the table below. This information is critical for the identification of the compound in complex matrices.

| m/z | Proposed Fragment Ion | Chemical Formula | General Fragmentation Pathway |

| 159 | [M]•+ (Molecular Ion) | [C₉H₉N₃]•+ | Initial ionization of the parent molecule. |

| 133 | [M - C₂H₂]•+ or [M - CN]•+ | [C₇H₇N₃]•+ or [C₈H₉N₂]•+ | Loss of acetylene or a cyanide radical from the pyridine ring. |

| 132 | [M - HCN]•+ | [C₈H₈N₂]•+ | Expulsion of a neutral hydrogen cyanide molecule. |

Proposed Fragmentation Pathway

The fragmentation of 7-Methyl-1,8-naphthyridin-2-amine under electron ionization is proposed to follow a series of characteristic steps initiated by the removal of an electron to form the molecular ion ([M]•+ at m/z 159). The stability of the aromatic naphthyridine ring system significantly influences the subsequent fragmentation cascade. The primary fragmentation events involve the loss of small neutral molecules and radicals from the heterocyclic core.

Caption: Proposed electron ionization fragmentation pathway of 7-Methyl-1,8-naphthyridin-2-amine.

Experimental Protocol: A Generalized Approach

While specific experimental parameters for the public domain data are not extensively detailed, a standard protocol for obtaining the mass spectrum of 7-Methyl-1,8-naphthyridin-2-amine via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on established methodologies for the analysis of similar heterocyclic compounds.

1. Sample Preparation:

-

A dilute solution of 7-Methyl-1,8-naphthyridin-2-amine is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injection volume of 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent.

This guide serves as a foundational resource for the mass spectrometric analysis of 7-Methyl-1,8-naphthyridin-2-amine. The provided data and proposed fragmentation pathway offer a robust starting point for researchers in the field, while the generalized experimental protocol enables the replication and further investigation of its mass spectral behavior.

crystal structure analysis of 7-Methyl-1,8-naphthyridin-2-amine

An In-depth Technical Guide on the Crystal Structure Analysis of a 7-Methyl-1,8-naphthyridin-2-amine Derivative

This technical guide provides a comprehensive overview of the crystal structure analysis of a derivative of 7-Methyl-1,8-naphthyridin-2-amine, specifically N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide in a co-crystal with acetic acid. This document is intended for researchers, scientists, and drug development professionals interested in the structural elucidation of 1,8-naphthyridine scaffolds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities[1]. The 1,8-naphthyridine core is a key feature in various therapeutic agents, exhibiting antibacterial, anti-inflammatory, anti-hypertensive, and anti-cancer properties[2].

Introduction to 7-Methyl-1,8-naphthyridin-2-amine

The 1,8-naphthyridine nucleus is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. The journey began with the discovery of nalidixic acid in 1962, a first-generation quinolone antibiotic with a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid structure[1][3]. This discovery paved the way for the development of numerous derivatives with a broad spectrum of pharmacological activities[4][5]. 7-Methyl-1,8-naphthyridin-2-amine serves as a crucial starting material for the synthesis of various biologically active compounds[1]. Understanding the three-dimensional arrangement of atoms in such molecules through single-crystal X-ray diffraction is paramount for rational drug design and for understanding their interactions with biological targets.

While the crystal structure of 7-Methyl-1,8-naphthyridin-2-amine itself is not publicly available, this guide focuses on the detailed crystal structure analysis of a closely related derivative, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, which was successfully crystallized as an adduct with acetic acid (C₁₁H₁₁N₃O·C₂H₄O₂)[2]. The analysis of this co-crystal provides valuable insights into the supramolecular interactions and conformational properties of the 7-methyl-1,8-naphthyridine core.

Crystallographic Data

The crystallographic data for the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) adduct were collected using a Rigaku R-AXIS RAPID diffractometer with Mo Kα radiation at a temperature of 293 K[2].

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁N₃O·C₂H₄O₂ |

| Formula Weight | 261.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3628 (17) |

| b (Å) | 9.0904 (18) |

| c (Å) | 9.5093 (19) |

| α (°) | 71.30 (3) |

| β (°) | 76.43 (3) |

| γ (°) | 78.64 (3) |

| Volume (ų) | 659.8 (2) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.314 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.10 |

| F(000) | 276 |

| Crystal Size (mm³) | 0.15 × 0.10 × 0.07 |

| Theta range for data collection (°) | 3.0 to 27.5 |

| Reflections collected | 5757 |

| Independent reflections | 2591 |

| R(int) | 0.058 |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2591 / 0 / 172 |

| Goodness-of-fit on F² | 0.91 |

| Final R indices [I>2sigma(I)] | R1 = 0.047, wR2 = 0.160 |

| R indices (all data) | R1 = 0.123, wR2 = 0.187 |

| Largest diff. peak and hole (e.Å⁻³) | 0.21 and -0.20 |

Data sourced from the experimental report on the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1) adduct[2].

Experimental Protocols

Synthesis and Crystallization

The synthesis of the title co-crystal, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1), was achieved through the following procedure[2]:

-

7-amino-2-methyl-1,8-naphthyridine (4.00 g, 0.025 mol) was added to acetic anhydride (15 ml) under a nitrogen atmosphere.

-

The mixture was stirred at room temperature for 1 hour.

-

The solution was then slowly cooled to room temperature, which resulted in the formation of flaky, straw-colored crystals of the co-crystal.

-

The resulting crystals were collected, yielding 3.97 g (78% yield). The acetic acid component in the co-crystal is formed from the acetic anhydride reagent used in the synthesis.

X-ray Data Collection and Structure Refinement

The crystal structure was determined using single-crystal X-ray diffraction. A suitable crystal was mounted on a Rigaku R-AXIS RAPID diffractometer. The data collection and refinement process followed these steps[2]:

-

Data Collection: Data were collected at 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Cell Refinement: The unit cell parameters were refined using the PROCESS-AUTO software (Rigaku, 1998).

-

Data Reduction: The collected data were reduced using CrystalStructure (Rigaku/MSC, 2006).

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97 (Sheldrick, 2008).

-

Hydrogen Atoms: All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.

-

Molecular Graphics: The molecular graphics were generated using DIAMOND (Brandenburg, 1999).

Structural Analysis and Molecular Interactions

In the crystal structure of the adduct, the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide molecule is nearly planar, with an r.m.s. deviation of 0.0720 Å for all non-hydrogen atoms. The dihedral angle between the naphthyridine ring system and the acetamide group is 8.5 (2)°[2].

A key feature of the crystal packing is the formation of hydrogen-bonded layers. The acetamide and acetic acid molecules are linked by O—H⋯N and N—H⋯O hydrogen bonds[2].

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| O(3)—H(3A)···N(2) | 0.82 | 1.96 | 2.782 (4) | 173.1 (4) |

| N(1)—H(1A)···O(2) | 0.86 | 2.08 | 2.941 (4) | 178.0 (2) |

D = donor atom, A = acceptor atom. Data extracted from the crystallographic study of the adduct[2].

These complementary hydrogen-bonding interactions contribute to the stability of the crystal lattice and explain the difficulty in separating the two components via chromatography[2]. The adjacent parallel planes of the naphthyridine rings are separated by distances of 2.960 (4) and 3.349 (4) Å[2].

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid adduct.

Caption: Workflow for Synthesis and X-ray Crystal Structure Analysis.

Hydrogen Bonding Interactions

This diagram depicts the key hydrogen bonding interactions between the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide and acetic acid molecules in the co-crystal.

Caption: Hydrogen Bonding in the Co-crystal.

Conclusion

The crystal structure analysis of the N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid adduct provides significant structural information on a key derivative of the 1,8-naphthyridine family. The detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, combined with the analysis of intermolecular interactions, offers a solid foundation for understanding the solid-state properties of this class of compounds. The hydrogen bonding network observed in the co-crystal is a critical determinant of the overall crystal packing. This in-depth guide, by presenting the experimental protocols and structural data in a clear and organized manner, serves as a valuable resource for researchers in medicinal chemistry and materials science who are engaged in the design and development of novel 1,8-naphthyridine-based molecules. The provided workflows and interaction diagrams further aid in the visualization and comprehension of the scientific process and results.

References

The 1,8-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1,8-naphthyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of the 1,8-naphthyridine scaffold have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often centered on the inhibition of crucial cellular processes such as DNA replication and cell cycle regulation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [1] |

| K-562 (Leukemia) | 0.77 | [1] | |

| Compound 36 | PA-1 (Ovarian) | 1.19 | [1] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [1] |

| SW620 (Colon) | 1.4 | [1] | |

| Compound 10c | MCF7 (Breast) | 1.47 | [2] |

| Compound 8d | MCF7 (Breast) | 1.62 | [2] |

| Compound 4d | MCF7 (Breast) | 1.68 | [2] |

| Compound 10f | MCF7 (Breast) | 2.30 | [2] |

| Compound 8b | MCF7 (Breast) | 3.19 | [2] |

| Compound 3f | MCF7 (Breast) | 6.53 | [2] |

| Compound 10b | MCF7 (Breast) | 7.79 | [2] |

| Compound 6f | MCF7 (Breast) | 7.88 | [2] |

| Compound 8c | MCF7 (Breast) | 7.89 | [2] |

Mechanism of Action: Topoisomerase Inhibition

A primary mechanism underlying the anticancer activity of many 1,8-naphthyridine derivatives is the inhibition of topoisomerase enzymes, particularly topoisomerase II. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1,8-Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[5]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. After the 24-hour incubation, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The 1,8-naphthyridine scaffold is a well-established pharmacophore in the field of antimicrobial agents, with nalidixic acid being an early example.[7] Modern derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several 1,8-naphthyridine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic Acid Derivative 11a | S. aureus | 0.1 | [7] |

| E. coli | 0.05 | [7] | |

| Nalidixic Acid Derivative 11b | S. aureus | 0.2 | [7] |

| E. coli | 0.1 | [7] | |

| Nalidixic Acid Derivative 11c | S. aureus | 0.1 | [7] |

| E. coli | 0.05 | [7] | |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 (multi-resistant) | ≥1024 | [8] |

| S. aureus 10 (multi-resistant) | ≥1024 | [8] | |

| P. aeruginosa 24 (multi-resistant) | ≥1024 | [8] | |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06 (multi-resistant) | ≥1024 | [8] |

| S. aureus 10 (multi-resistant) | ≥1024 | [8] | |

| P. aeruginosa 24 (multi-resistant) | ≥1024 | [8] |

It is noteworthy that while some derivatives may not possess intrinsic antibacterial activity, they can potentiate the effects of existing antibiotics.[8][9]

Mechanism of Action: DNA Gyrase Inhibition

The primary mode of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

96-well microtiter plates

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1,8-Naphthyridine derivatives

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.[10]

-

Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[12] Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have been shown to possess significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Activity Data

The inhibitory effects of selected 1,8-naphthyridine derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells are presented below.

| Compound ID | Cytokine | Cell Type | IC₅₀ (µM) |

| HSR2104 | TNF-α | BV2 microglia | 10-30 |

| IL-6 | BV2 microglia | 10-30 | |

| NO | BV2 microglia | 10-30 |

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. By inhibiting this pathway, these compounds can downregulate the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6.

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[13][14]

Materials:

-

Immune cells (e.g., murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells)

-

24-well or 96-well tissue culture plates

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

1,8-Naphthyridine derivatives

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed the cells into plates at an appropriate density (e.g., 2.5 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridine derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells with no treatment) and a positive control (cells with LPS only).

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell-free supernatants.

-

Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value from the dose-response curve.

Antiviral Activity

The 1,8-naphthyridine scaffold has also been explored for its potential as an antiviral agent, with activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[13][15]

Quantitative Antiviral Activity Data

The following table provides a summary of the antiviral activity of selected 1,8-naphthyridine and related naphthalimide derivatives.

| Compound ID | Virus | Cell Line | EC₅₀ (µM) | Reference |

| HM13N | HIV-1 | Various | Potent (specific value not stated) | [15] |

| 6-chloro-3-phenyl-9-fluoro-3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridine | HSV-1 | - | 91% yield reduction at 50 µM | [13] |

| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide 15a | Coxsackievirus B4 | Vero | 9.45 | [1] |

| 3-nitro-1,8-naphthalimide 15b | HSV-2 (G) | - | Moderate activity | [1] |

| 3-nitro-1,8-naphthalimide 15d | HSV-1 TK- KOS ACVr | - | Moderate activity | [1] |

Mechanism of Action: Inhibition of Viral Replication

The antiviral mechanisms of 1,8-naphthyridine derivatives can vary depending on the virus. For example, in the case of HIV-1, some derivatives have been shown to inhibit Tat-mediated transcription, a crucial step in the viral replication cycle.[15]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[6][16]

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

24-well plates

-

Virus stock of known titer

-

Cell culture medium

-

Semi-solid overlay (e.g., medium with carboxymethylcellulose or agarose)

-

1,8-Naphthyridine derivatives

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

-

Virus-Compound Incubation: Prepare serial dilutions of the antiviral compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayers with the semi-solid medium containing the corresponding concentration of the compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC₅₀ (50% effective concentration) can be determined from the dose-response curve.

Kinase Inhibitory Activity

The 1,8-naphthyridine scaffold has emerged as a promising framework for the design of kinase inhibitors, which are a major class of anticancer drugs. These derivatives have shown inhibitory activity against several key kinases involved in cancer cell signaling pathways.

Quantitative Kinase Inhibitory Activity Data

The following table summarizes the inhibitory activity of some 1,8-naphthyridine derivatives against various kinases.

| Compound ID | Kinase Target | IC₅₀ (µM) |

| [3][17] and[3][7] naphthyridine-3-carbonitriles | EGFR | Varies (some potent, some less active) |

| Benzonaphthyridinone derivative 18 | BTK | k_inact/K_i = 0.01 µM⁻¹s⁻¹ |

Mechanism of Action: Inhibition of Kinase Signaling Pathways

1,8-Naphthyridine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can inhibit cell proliferation, survival, and angiogenesis. Key pathways targeted include the EGFR, VEGFR, and PI3K/Akt pathways.[3][18][19]

Experimental Protocol: In Vitro Kinase Assay

In vitro kinase assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a fluorescence-based assay)

-

Kinase reaction buffer

-

1,8-Naphthyridine derivatives

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or specific antibodies for ELISA-based assays)

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the kinase reaction buffer, the purified kinase, the substrate, and various concentrations of the 1,8-naphthyridine derivative.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or denaturing buffer).

-

Detection of Phosphorylation: Measure the amount of substrate phosphorylation. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity on the paper using a scintillation counter. In other formats, specific antibodies that recognize the phosphorylated substrate are used in an ELISA-like setup.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

-

Anticancer Activity: For anticancer activity, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl substituent at the N-1 position, and a carboxy group at the C-3 position have been identified as important for cytotoxicity.[16]

-

Antimicrobial Activity: In the context of antimicrobial activity, the presence of a carboxylic acid at the C-3 position and a fluorine atom at the C-6 position are common features of potent derivatives.[7] The substituent at the N-1 position also significantly influences the activity spectrum.

-

Kinase Inhibitory Activity: For EGFR inhibition, the core structure is critical, with 1,7-naphthyridine derivatives showing higher potency than their 1,8-naphthyridine counterparts.[7] For BTK inhibitors, a tricyclic benzonaphthyridinone pharmacophore serves as a good starting point for potent irreversible inhibitors.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The mechanisms of action are diverse, ranging from the inhibition of essential enzymes like topoisomerases and kinases to the modulation of key signaling pathways. The structure-activity relationships that have been elucidated provide a roadmap for the rational design of new and more potent derivatives. The experimental protocols detailed in this guide offer a practical framework for the continued investigation and evaluation of this important class of compounds. Further exploration of the 1,8-naphthyridine scaffold is warranted to unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Update On Emerging Antivirals For The Management Of Herpes Simplex Virus Infections: A Patenting Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7-Methyl-1,8-naphthyridin-2-amine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry, identifying molecular frameworks that can interact with a variety of biological targets. The 1,8-naphthyridine core is a prominent member of this class, demonstrating a vast spectrum of pharmacological activities.[1][2] This technical guide focuses on a specific, highly versatile derivative, 7-Methyl-1,8-naphthyridin-2-amine , and its role as a foundational structure in the development of novel therapeutics. We will explore its synthesis, diverse biological applications supported by quantitative data, mechanisms of action, and detailed experimental protocols, providing a comprehensive resource for professionals in drug discovery.

Introduction: The Power of Privileged Scaffolds

First described in the late 1980s, the term "privileged structure" refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets.[3][4] These frameworks serve as high-potential starting points for drug discovery, as they often possess favorable drug-like properties and can be chemically modified to achieve high potency and selectivity for a specific target.[5]

The 1,8-naphthyridine ring system, a nitrogen-containing heterocyclic compound, has emerged as a quintessential privileged scaffold.[3][6] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse molecular interactions, including hydrogen bonding and pi-stacking, with various biological receptors and enzymes.[7] This versatility has led to the development of 1,8-naphthyridine-based drugs with a wide array of therapeutic applications, including antibacterial, anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[1][2] The historical success of nalidixic acid, a pioneering quinolone antibiotic featuring a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine core, cemented the scaffold's importance in medicinal chemistry.[2] This guide narrows the focus to the 7-Methyl-1,8-naphthyridin-2-amine core, a key building block for creating next-generation therapeutics.

Synthesis of the 7-Methyl-1,8-naphthyridin-2-amine Core

The construction of the 1,8-naphthyridine skeleton is most commonly achieved through the Friedländer annulation, a reliable and efficient condensation reaction. For 7-Methyl-1,8-naphthyridin-2-amine, the synthesis typically involves the acid-catalyzed condensation of 2,6-diaminopyridine with a β-ketoaldehyde equivalent, such as 3-oxobutyraldehyde dimethyl acetal.[8] Recent advancements have focused on greener synthetic routes, for example, using water as a solvent.[9]

Below is a generalized workflow for the synthesis of the core scaffold.

Therapeutic Applications and Biological Activity

The 7-methyl-1,8-naphthyridine scaffold has been successfully exploited to develop potent agents against a range of diseases, most notably cancer and bacterial infections. The amine group at the 2-position and the methyl group at the 7-position serve as versatile handles for chemical modification to optimize pharmacological activity.

Anticancer Activity

Derivatives of the 7-methyl-1,8-naphthyridine core have demonstrated significant cytotoxic activity against various cancer cell lines. A notable study synthesized a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives and evaluated their efficacy against the human breast cancer cell line (MCF-7).[10] Several compounds exhibited potent activity, with IC₅₀ values in the low micromolar range, comparable to or even exceeding the reference drug staurosporine.[10][11]

| Compound ID | Key Structural Modification (at C3/C4) | Target Cell Line | IC₅₀ (µM) |

| 10c | Pyrazole derivative | MCF-7 | 1.47[10][11] |

| 8d | Pyrimidine derivative | MCF-7 | 1.62[10][11] |

| 4d | Chalcone derivative | MCF-7 | 1.68[10][11] |

| 10f | Pyrazole derivative | MCF-7 | 2.30[10][11] |

| 8b | Pyrimidine derivative | MCF-7 | 3.19[10][11] |

| Staurosporine | (Reference Drug) | MCF-7 | 4.51[10][11] |

| Table 1: In Vitro Cytotoxicity of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF-7 human breast cancer cell line. Data sourced from Al-Romaizan et al.[10][11] |

Other studies have identified 1,8-naphthyridine-3-carboxamide derivatives with potent cytotoxicity against various cancer cell lines, such as MIAPaCa (pancreatic) and K-562 (leukemia), with IC₅₀ values as low as 0.41 µM.[12][13]

Antibacterial and Anti-mycobacterial Activity

The historical precedent for 1,8-naphthyridines as antibacterial agents is well-established. The mechanism often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication and repair.[7] While nalidixic acid is the classic example, modern derivatives continue to be explored. A recent study developed 1,8-naphthyridine-3-carbonitrile analogues and tested their efficacy against Mycobacterium tuberculosis H37Rv. One derivative, ANA-12, showed prominent anti-tuberculosis activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, equivalent to the standard drug ethambutol.[14][15]

| Compound Class | Example Drug/Derivative | Target Organism | Activity Metric (MIC) |

| 1,8-Naphthyridone | Nalidixic Acid | Gram-negative bacteria | Varies (e.g., 1.56-3.13 µg/mL) |

| Fluoroquinolone | Enoxacin | Broad-spectrum | Varies |

| Naphthyridine-carbonitrile | ANA-12 | M. tuberculosis H37Rv | 6.25 µg/mL[14][15] |

| Naphthyridine-carbonitrile | ANC-2, ANA-1, ANA 6-8 | M. tuberculosis H37Rv | 12.5 µg/mL[14][15] |

| Table 2: Antimicrobial activity of representative 1,8-naphthyridine derivatives. |

Cardiovascular Applications

The 1,8-naphthyridine scaffold has also been investigated for its potential in treating cardiovascular diseases, particularly hypertension. Studies on various 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have demonstrated significant vasorelaxant properties.[16] The mechanism is believed to involve pathways such as guanylate cyclase inhibition or the activation of ATP-sensitive potassium channels, both of which lead to vasodilation and a reduction in blood pressure.[16] While this research is less specific to the 2-amino-7-methyl core, it highlights the broad applicability of the parent scaffold.

Mechanisms of Action

The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with a range of biological targets. The specific mechanism is highly dependent on the substitution pattern around the core scaffold.

Kinase Inhibition

For many anticancer derivatives, a primary mechanism of action is the inhibition of protein kinases.[1][17] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of a specific kinase, these inhibitors can halt downstream signaling, leading to apoptosis (programmed cell death) in cancer cells. The 1,8-naphthyridine scaffold is an effective pharmacophore for designing such inhibitors.[18]

DNA Topoisomerase Inhibition

As seen in antibacterial agents like nalidixic acid and anticancer drugs like Voreloxin, the 1,8-naphthyridine core can effectively inhibit DNA topoisomerases.[6][7] These enzymes are vital for managing DNA topology during replication and transcription. Inhibiting them leads to DNA strand breaks and ultimately triggers cell death, a mechanism that is effective against rapidly dividing cells like bacteria and cancer cells.[7]

Key Experimental Protocols

Reproducibility is key in scientific research. This section provides an overview of the methodologies used to synthesize the scaffold and evaluate its biological activity.

Protocol: Synthesis of 2-Amino-7-Methyl-1,8-Naphthyridine

This protocol is adapted from established Friedländer synthesis procedures.[8]

-

Reaction Setup : To a solution of 2,6-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane), add a catalytic amount of a strong acid, such as phosphoric acid or p-toluenesulfonic acid.

-

Addition of Reagent : Slowly add 3-oxobutyraldehyde dimethyl acetal (1.1 eq) to the mixture while stirring.

-

Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 7-Methyl-1,8-naphthyridin-2-amine.

Protocol: In Vitro Cytotoxicity Assay (MCF-7 Cells)

This protocol outlines a general method for assessing the anticancer activity of synthesized derivatives, such as the MTT assay.[10]

-

Cell Culture : Culture MCF-7 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of the test compounds (1,8-naphthyridine derivatives) and a reference drug (e.g., staurosporine or doxorubicin) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for 48-72 hours.

-

MTT Assay : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Outlook

7-Methyl-1,8-naphthyridin-2-amine and its parent scaffold continue to prove their immense value in drug discovery.[3][4] The synthetic accessibility of the core and the numerous points for chemical modification allow for the fine-tuning of its pharmacological profile. The potent anticancer and antimicrobial activities demonstrated by its derivatives underscore its privileged status. Future research will likely focus on developing derivatives with enhanced selectivity for specific enzyme isoforms (e.g., specific kinases) to minimize off-target effects and improve therapeutic indices. Furthermore, exploring this scaffold for other therapeutic areas, such as neurodegenerative and inflammatory diseases, remains a promising avenue for investigation.[6] The 7-methyl-1,8-naphthyridine core is not just a historical success but a dynamic and highly relevant platform for the future of medicinal chemistry.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.lib.utexas.edu [search.lib.utexas.edu]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researcher.manipal.edu [researcher.manipal.edu]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 7-Methyl-1,8-naphthyridin-2-amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. The 1,8-naphthyridine scaffold is considered a "privileged structure," capable of interacting with multiple biological targets, leading to a wide range of pharmacological effects, including anticancer and antimicrobial activities.[1] This document details their primary mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanisms of Action

Derivatives of 7-Methyl-1,8-naphthyridin-2-amine exert their biological effects primarily through two key mechanisms:

-

Inhibition of Key Cellular Enzymes: These compounds have been shown to inhibit the activity of critical enzymes involved in cell proliferation and survival, such as Topoisomerase II and protein kinases within the PI3K/mTOR signaling cascade.

-

Induction of Apoptosis: By targeting these essential cellular pathways, these derivatives can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells.

Quantitative Data: Cytotoxic Activity

The anticancer potential of 7-Methyl-1,8-naphthyridin-2-amine derivatives has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds, demonstrating their potent cytotoxic effects.

Table 1: Cytotoxic Activity of 2-Phenyl-7-methyl-1,8-naphthyridine Derivatives Against MCF-7 Human Breast Cancer Cell Line [2]

| Compound ID | Substitution Pattern | IC50 (µM) |

| 8b | 2-phenyl, 3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) | 3.19 |

| 10c | 2-phenyl, 3-(2-cyano-N-(4-methoxyphenyl)acetamide) | 1.47 |

| 8d | 2-phenyl, 3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl) | 1.62 |

| 4d | 2-phenyl, 3-(3-(4-methoxyphenyl)acryloyl) | 1.68 |

| 10f | 2-phenyl, 3-(2-cyano-N-(4-nitrophenyl)acetamide) | 2.30 |

| 3f | 2-phenyl, 3-(3-(4-fluorophenyl)acryloyl) | 6.53 |

| 10b | 2-phenyl, 3-(2-cyano-N-phenylacetamide) | 7.79 |

| 8c | 2-phenyl, 3-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl) | 7.89 |

| 6f | 2-phenyl, 3-(5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonyl) | 7.88 |

| Staurosporine (Control) | - | 4.51 |

Table 2: Cytotoxic Activity of 1,8-Naphthyridine-3-carboxamide Derivatives Against Various Cancer Cell Lines [3]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 47 | MIAPaCa (Pancreatic) | 0.41 |

| 47 | K-562 (Leukemia) | 0.77 |

| 29 | PA-1 (Ovarian) | 0.41 |

| 29 | SW620 (Colon) | 1.4 |

| 36 | PA-1 (Ovarian) | 1.19 |

Signaling Pathway Analysis: PI3K/mTOR Inhibition

A significant mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][6][7][8] By inhibiting key kinases in this pathway, these compounds can effectively halt cancer cell progression.

Caption: Inhibition of the PI3K/mTOR signaling pathway by 7-Methyl-1,8-naphthyridin-2-amine derivatives.

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Another key anticancer mechanism of 1,8-naphthyridine derivatives is the inhibition of Topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.[2] Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Cascade of events following Topoisomerase II inhibition by 7-Methyl-1,8-naphthyridin-2-amine derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 7-Methyl-1,8-naphthyridin-2-amine derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing the cytotoxic effects of compounds on cancer cell lines, such as MCF-7.

Objective: To determine the IC50 value of a test compound.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (7-Methyl-1,8-naphthyridin-2-amine derivatives) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like PI3K and mTOR using Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the IC50 of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., PI3Kα, mTOR)

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer at appropriate concentrations.

-

Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

-

Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the HTRF detection reagents.

-

Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Detection by Western Blotting

This protocol details the detection of key apoptotic markers by Western blotting to confirm the induction of apoptosis by the test compounds.

Objective: To qualitatively and quantitatively assess the levels of apoptosis-related proteins.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound for a specified time. Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[3][9]

Conclusion

7-Methyl-1,8-naphthyridin-2-amine derivatives represent a promising class of compounds with significant potential in cancer therapy. Their multifaceted mechanism of action, involving the inhibition of crucial cellular signaling pathways and the induction of apoptosis, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these potent anticancer agents.

References

- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Green Synthesis of 7-Methyl-1,8-naphthyridin-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 7-Methyl-1,8-naphthyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry. The synthesis methods outlined prioritize environmentally benign principles, such as the use of water as a solvent, ionic liquids, and microwave assistance, to minimize the environmental impact.

Introduction

1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. The core structure of 1,8-naphthyridine is found in several approved drugs, such as nalidixic acid, a synthetic antibiotic. The pursuit of sustainable chemical processes has led to the development of green synthesis methods for these valuable compounds, reducing the reliance on hazardous organic solvents and harsh reaction conditions.

Green Synthesis Approaches

Several green chemistry approaches have been successfully applied to the synthesis of the 1,8-naphthyridine scaffold. These methods offer significant advantages over traditional synthetic routes, including improved reaction efficiency, easier product isolation, and reduced generation of toxic waste.

Key Green Methods:

-

Aqueous Friedländer Synthesis: The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for synthesizing quinolines and naphthyridines. Performing this reaction in water as the solvent is a significant green improvement.

-

Ionic Liquid-Catalyzed Synthesis: Ionic liquids (ILs) are salts with low melting points that can serve as both catalysts and environmentally friendly solvents. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic compounds (VOCs).

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. This technique is a cornerstone of green chemistry for its energy efficiency.

Data Presentation

The following table summarizes quantitative data from representative green synthesis methods for 1,8-naphthyridine derivatives, providing a comparative overview of their efficiency.

| Method | Catalyst/Solvent | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aqueous Friedländer | Choline Hydroxide (ChOH)/Water | 2-Aminonicotinaldehyde, Acetone | 50 | 6 | 99 | [1] |

| Ionic Liquid-Catalyzed | [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | 80 | 24 | 90 | [2] |

| Microwave-Assisted | DABCO (solvent-free) | 2-Aminonicotinaldehyde, Active methylene compounds | N/A (MW) | 0.1-0.2 | 74-86 | [3] |